N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1005631-77-5
VCID: VC9504406
InChI: InChI=1S/C13H15F2N3O4S/c1-8-12(7-16-18(8)2)23(19,20)17-9-4-5-10(22-13(14)15)11(6-9)21-3/h4-7,13,17H,1-3H3
SMILES: CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC
Molecular Formula: C13H15F2N3O4S
Molecular Weight: 347.34 g/mol

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 1005631-77-5

Cat. No.: VC9504406

Molecular Formula: C13H15F2N3O4S

Molecular Weight: 347.34 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide - 1005631-77-5

Specification

CAS No. 1005631-77-5
Molecular Formula C13H15F2N3O4S
Molecular Weight 347.34 g/mol
IUPAC Name N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C13H15F2N3O4S/c1-8-12(7-16-18(8)2)23(19,20)17-9-4-5-10(22-13(14)15)11(6-9)21-3/h4-7,13,17H,1-3H3
Standard InChI Key ZGFNGHCPFNKLJY-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC
Canonical SMILES CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1H-pyrazole ring substituted at the 1- and 5-positions with methyl groups, enhancing steric bulk and metabolic stability . At position 4, a sulfonamide group bridges the pyrazole to a 4-(difluoromethoxy)-3-methoxyphenyl moiety. The difluoromethoxy group (–OCF₂H) introduces electronegativity and lipophilicity, influencing membrane permeability, while the adjacent methoxy (–OCH₃) group contributes to π-stacking interactions .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Registry Number1005631-77-5
Molecular FormulaC₁₃H₁₅F₂N₃O₄S
Molecular Weight347.34 g/mol
DensityNot Reported
Melting PointNot Reported
Water SolubilityNot Reported
Boiling PointNot Reported

Spectroscopic Features

Though experimental spectral data are absent in available literature, analogous pyrazole sulfonamides exhibit characteristic NMR signals:

  • ¹H NMR: Methyl protons (1.2–1.5 ppm), pyrazole ring protons (6.5–7.5 ppm), and aryl methoxy groups (3.8–4.0 ppm) .

  • ¹⁹F NMR: Difluoromethoxy groups typically show split peaks near -80 to -90 ppm due to coupling .

  • IR: S=O stretches (1150–1350 cm⁻¹) and N–H bends (1500–1600 cm⁻¹) confirm sulfonamide functionality .

Synthetic Pathways and Optimization

Precursor Synthesis

The pyrazole core likely originates from cyclocondensation reactions. For example, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25711-30-2), a known precursor, forms via Knorr-type reactions between hydrazines and 1,3-diketones . This aldehyde intermediate may undergo sulfonation via chlorosulfonic acid treatment, followed by coupling with 4-(difluoromethoxy)-3-methoxyaniline .

Key Reaction Steps

  • Pyrazole Formation: Hydrazine derivatives react with acetylacetone analogs to yield 1,5-dimethylpyrazole .

  • Sulfonation: Reaction with ClSO₃H generates the sulfonyl chloride intermediate.

  • Amination: Nucleophilic substitution with 4-(difluoromethoxy)-3-methoxyaniline introduces the aryl group .

Stability and Degradation

Hydrolytic Sensitivity

The sulfonamide linkage is susceptible to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) on related compounds show <5% degradation over 30 days, suggesting moderate stability .

Photodegradation

UV-Vis exposure (λ = 254 nm) of pyrazole derivatives induces ring-opening reactions, forming nitroso intermediates. Quantum mechanical calculations (DFT) predict a half-life of 48 hours under simulated sunlight .

Industrial and Regulatory Considerations

Patent Landscape

No direct patents cover CAS 1005631-77-5, but WO 2018/154321 describes similar pyrazole sulfonamides as kinase inhibitors, highlighting their commercial potential .

Regulatory Status

As a research-grade chemical, it lacks FDA approval. Safety data sheets (SDS) for analogs recommend handling precautions (e.g., PPE, ventilation) due to potential respiratory irritation .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications—such as replacing difluoromethoxy with trifluoromethoxy or varying methyl group positions—could optimize potency and pharmacokinetics .

In Vivo Toxicology

Rodent studies are essential to assess hepatotoxicity and nephrotoxicity. Preliminary acute toxicity (LD₅₀) estimates for analogs range from 500–1000 mg/kg .

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